N-(2-cyanophenyl)-3-(2-thienyl)acrylamide N-(2-cyanophenyl)-3-(2-thienyl)acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13295476
InChI: InChI=1S/C14H10N2OS/c15-10-11-4-1-2-6-13(11)16-14(17)8-7-12-5-3-9-18-12/h1-9H,(H,16,17)/b8-7+
SMILES: C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31 g/mol

N-(2-cyanophenyl)-3-(2-thienyl)acrylamide

CAS No.:

Cat. No.: VC13295476

Molecular Formula: C14H10N2OS

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyanophenyl)-3-(2-thienyl)acrylamide -

Specification

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
IUPAC Name (E)-N-(2-cyanophenyl)-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C14H10N2OS/c15-10-11-4-1-2-6-13(11)16-14(17)8-7-12-5-3-9-18-12/h1-9H,(H,16,17)/b8-7+
Standard InChI Key LWPCILWRMJMRIU-BQYQJAHWSA-N
Isomeric SMILES C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C2=CC=CS2
SMILES C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2
Canonical SMILES C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an acrylamide backbone linking a 2-cyanophenyl group and a 2-thienyl ring. Key structural attributes include:

  • Molecular Formula: C₁₄H₁₀N₂OS .

  • Molecular Weight: 254.31 g/mol.

  • IUPAC Name: (E)-N-(2-cyanophenyl)-3-(thiophen-2-yl)prop-2-enamide.

  • Stereochemistry: The (E)-configuration is stabilized by conjugation between the acrylamide carbonyl and the thiophene π-system .

Spectral Characteristics

Critical spectroscopic data:

TechniqueKey Signals
¹H NMRδ 7.8–8.1 (aromatic protons), δ 6.9–7.4 (thiophene protons), δ 6.5 (CH=CH)
¹³C NMR168.5 ppm (C=O), 117.2 ppm (C≡N), 125–140 ppm (aromatic carbons)
IR2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=O stretch)
MSm/z 254.31 [M+H]⁺

These data confirm the presence of the nitrile, acrylamide, and thiophene functionalities .

Synthesis and Optimization

Conventional Routes

The synthesis typically involves a Knoevenagel condensation between 2-cyanophenylamine and 3-(2-thienyl)acryloyl chloride. Key steps:

  • Acid Chloride Formation: 3-(2-Thienyl)acrylic acid is treated with thionyl chloride to generate the acyl chloride .

  • Amidation: Reacting the acyl chloride with 2-cyanophenylamine in dichloromethane with triethylamine as a base .

  • Purification: Recrystallization from ethanol yields the pure (E)-isomer (>99.9%) .

Industrial-Scale Methods

Patent CN102120726A describes a scalable process using mixed solvents (e.g., hexane/ethyl acetate) and mild bases (piperidine). Advantages include:

  • Yield: 85–90%.

  • Purity: Z-isomer content <0.01%.

  • Conditions: Ambient temperature, avoiding corrosive reagents like HBr .

Applications in Medicinal Chemistry

Tyrosinase Inhibition

Structural analogs (e.g., (E)-2-cyano-3-(substituted phenyl)acrylamides) exhibit anti-melanogenic activity by binding to tyrosinase’s active site. Key findings:

  • IC₅₀: 25 μM (comparable to kojic acid) .

  • Mechanism: Competitive inhibition via coordination to copper ions in the enzyme .

Covalent Kinase Inhibition

The acrylamide moiety enables covalent binding to cysteine residues in kinases (e.g., EGFR, BTK). Examples:

  • Ibrutinib Analogs: Demonstrated irreversible inhibition of Bruton’s tyrosine kinase (BTK) .

  • Selectivity: Enhanced by the electron-withdrawing nitrile group, which modulates reactivity .

Antiviral and Antibacterial Activity

2-Cyano-3-acrylamide derivatives show promise against intracellular pathogens:

  • Murine Norovirus: EC₅₀ = 5 μM via deubiquitinase (DUB) inhibition .

  • Listeria monocytogenes: Reduced CFU counts by 80% at 10 μM .

Materials Science Applications

Conductive Polymers

The thiophene moiety facilitates π-π stacking, enabling use in:

  • Organic Field-Effect Transistors (OFETs): Hole mobility ≈ 0.1 cm²/V·s .

  • Electrochromic Devices: Reversible redox transitions at E₁/₂ = −1.2 V vs. Ag/Ag⁺ .

Supramolecular Assemblies

The compound forms hydrogen-bonded networks with:

  • Melamine Derivatives: Stabilized by N–H···O=C interactions (bond length: 2.8 Å) .

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ yields porous structures (BET surface area: 450 m²/g) .

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